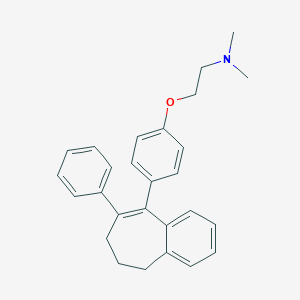
6,7-Dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene, commonly known as BD or Benzodiazepine, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various neurological disorders, including anxiety, insomnia, and seizures.
Mechanism Of Action
BD acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This action produces the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects of BD.
Biochemical And Physiological Effects
BD has several biochemical and physiological effects, including sedation, muscle relaxation, and anxiolysis. It has also been shown to have anticonvulsant properties and can be used to treat seizures. However, BD can also cause side effects such as drowsiness, dizziness, and impaired coordination.
Advantages And Limitations For Lab Experiments
BD has several advantages for use in lab experiments. It is readily available and can be easily synthesized. It has a well-understood mechanism of action and has been extensively studied in vitro and in vivo. However, BD also has several limitations. It can be difficult to control the dose and can cause side effects in animal models. It can also be difficult to extrapolate the results from animal models to humans.
Future Directions
BD has shown promising results in the treatment of various neurological disorders. Future research should focus on the development of new analogs of BD with improved therapeutic properties and reduced side effects. The use of BD in combination with other drugs should also be explored. Additionally, more research is needed to understand the long-term effects of BD on the central nervous system.
Synthesis Methods
The synthesis of BD involves several steps, including the reaction of 2-(dimethylamino) ethyl chloride with 4-(2-hydroxyethoxy) benzophenone, followed by the reaction of the resulting compound with phenylmagnesium bromide. The final product is obtained by the reduction of the intermediate compound with hydrogen gas over a palladium catalyst.
Scientific Research Applications
BD has been extensively studied in the field of medicinal chemistry due to its potential therapeutic benefits. It has been shown to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. BD has been used in the treatment of various neurological disorders, including anxiety, insomnia, and seizures. It has also been used as a premedication before surgery.
properties
CAS RN |
103304-52-5 |
|---|---|
Product Name |
6,7-Dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene |
Molecular Formula |
C27H29NO |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-(6-phenyl-8,9-dihydro-7H-benzo[7]annulen-5-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C27H29NO/c1-28(2)19-20-29-24-17-15-23(16-18-24)27-25-13-7-6-11-22(25)12-8-14-26(27)21-9-4-3-5-10-21/h3-7,9-11,13,15-18H,8,12,14,19-20H2,1-2H3 |
InChI Key |
GILOKSKCLQASEB-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=C(CCCC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=C(CCCC3=CC=CC=C32)C4=CC=CC=C4 |
Other CAS RN |
103304-52-5 |
synonyms |
6,7-dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene 6,7-DPDMEPB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



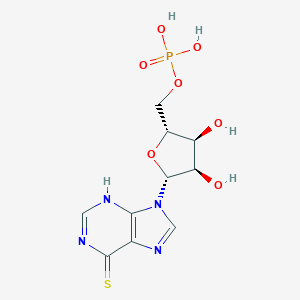


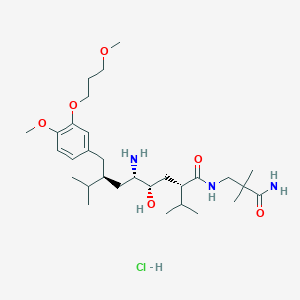

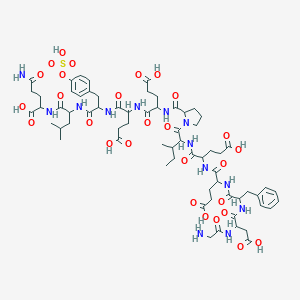



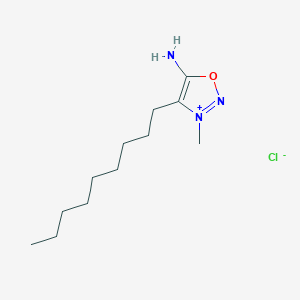
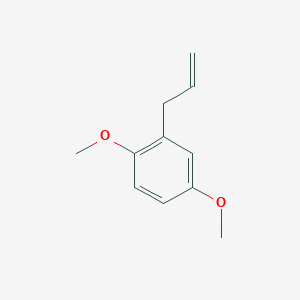
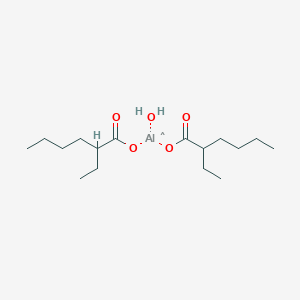
![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)